molecular formula C8H11F3O2 B1165818 poly(d(A-T)cesium) CAS No. 108657-69-8

poly(d(A-T)cesium)

货号: B1165818
CAS 编号: 108657-69-8
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Historical Context and Significance of Synthetic Polynucleotides as DNA Models

The history of synthetic polynucleotides as DNA models is closely tied to the groundbreaking discovery of the DNA double helix by Watson and Crick in 1953. aestheticnursing.co.uktaylorandfrancis.comnih.gov This pivotal moment revealed the polymeric nature of DNA and the crucial role of nucleotide sequences and base pairing in carrying genetic information. aestheticnursing.co.uknih.gov Following this discovery, scientists began to synthesize polynucleotides in vitro, initially using enzymes like polynucleotide phosphorylase. taylorandfrancis.com Later advancements, particularly the development of phosphoramidite (B1245037) chemistry in the late 1970s and early 1980s by researchers like Marvin Caruthers, revolutionized the chemical synthesis of DNA and RNA fragments with defined sequences. ed.ac.uk These synthetic molecules became invaluable tools for studying various biological problems, including deciphering the genetic code and understanding how proteins interact with nucleic acids. ed.ac.uk

Synthetic polynucleotides, such as poly(dA-dT)·poly(dA-dT) (often referred to as poly(d(A-T))), are particularly significant because their repeating sequences allow for a more straightforward interpretation of experimental data compared to heterogeneous natural DNA sequences. They have been used extensively in fiber diffraction, NMR spectroscopy, and circular dichroism studies to explore different DNA conformations and transitions. oup.comresearchgate.nettandfonline.com The ability to synthesize polynucleotides with specific sequences has been fundamental to the progress in molecular biology and biotechnology, enabling research ranging from gene synthesis to the development of DNA-based nanostructures. ed.ac.ukyorku.ca

Rationale for Investigating Poly(d(A-T)cesium) as a Unique Polynucleotide System

The investigation into poly(d(A-T)cesium) stems from the broader interest in how the ionic environment, specifically the type of counterion present, influences the structure and behavior of DNA. Poly(d(A-T)) is known for its conformational plasticity, capable of adopting various helical forms, including B-DNA and alternative structures like A-DNA and the less common X-DNA, depending on the surrounding conditions. researchgate.nettandfonline.com

Cesium (Cs⁺) is a large monovalent cation, and its interaction with the negatively charged phosphate (B84403) backbone of DNA differs from that of smaller monovalent ions like sodium (Na⁺) or potassium (K⁺). arxiv.orgnih.gov These differences in interaction can lead to distinct structural and thermodynamic properties in polynucleotides. Studying poly(d(A-T)) in the presence of cesium counterions provides a unique system to probe the specific effects of a large, polarizable cation on the conformational equilibrium and stability of an alternating purine-pyrimidine sequence. tandfonline.comnih.gov The rationale is to understand how the size and charge distribution of the cesium ion influence counterion condensation, hydration patterns, and ultimately, the preferred helical conformation of poly(d(A-T)). arxiv.orgnih.gov Research has shown that cesium cations can promote different DNA conformations compared to sodium ions, making poly(d(A-T)cesium) a key system for dissecting the intricate interplay between counterions and DNA structure. researchgate.nettandfonline.comnih.gov

属性

CAS 编号

108657-69-8

分子式

C8H11F3O2

同义词

poly(d(A-T)cesium)

产品来源

United States

Synthetic Methodologies and Preparation of Poly D a T Cesium

Enzymatic Synthesis Approaches for Poly(d(A-T)) Precursors

Enzymatic synthesis is a common method for producing poly(d(A-T)). This approach typically utilizes DNA polymerases to catalyze the polymerization of deoxyadenosine (B7792050) triphosphate (dATP) and deoxythymidine triphosphate (dTTP) in the presence of a suitable template. Escherichia coli DNA polymerase I has been shown to catalyze the synthesis of poly(d(A-T)). nih.govcdnsciencepub.comcdnsciencepub.com Evidence suggests that the initiation of de novo synthesis of poly(d(A-T)) by E. coli DNA polymerase I preparations can be facilitated by deoxynucleoside diphosphate:oligonucleotide deoxynucleotidyl transferase (dNDP-transferase), which synthesizes short oligonucleotides that serve as template-primer complexes for subsequent replication by DNA polymerase I. nih.gov Preincubation of DNA polymerase I preparations with dADP and dTDP can abolish the lag period observed in de novo poly(d(A-T)) synthesis. nih.gov

Enzymatic reactions can yield long poly(dA)·poly(dT) molecules, up to 1000 base pairs, without structural defects. rsc.orgnih.govrsc.org Enzymes such as polynucleotide kinase, T4 RNA ligase, S1 nuclease, and ΔTth DNA polymerase have been used in the enzymatic synthesis of long poly(dA)·poly(dT). rsc.org

Integration of Cesium Counterions: Methods for Salt Formation and Purification

The conversion of poly(d(A-T)) (typically obtained as a sodium salt) to its cesium salt form, poly(d(A-T)cesium), involves exchanging the sodium counterions with cesium ions. This is commonly achieved through methods that exploit the difference in solubility or density of the salts.

One established method for handling nucleic acids and their salts is density gradient centrifugation, often utilizing cesium chloride (CsCl). nih.govharvard.edunih.gov In CsCl equilibrium centrifugation, DNA molecules localize to a position in the gradient that matches their buoyant density, allowing for separation and purification based on their salt form and structure. harvard.edunih.gov While this technique is primarily used for purification and analysis, it inherently involves the nucleic acid interacting with cesium ions at high concentrations.

Another approach for salt conversion and purification involves precipitation methods. Although not specifically detailed for poly(d(A-T)cesium) in the provided results, general methods for purifying cesium salts of other compounds involve precipitation. For example, a method for purifying cesium salts includes adding an impurity removal agent to a mixture of water and crude cesium salt, followed by filtration and addition of tartaric acid solution to precipitate cesium hydrogen tartrate, which is then calcined to obtain the purified cesium salt. google.com While this specific method is described for general cesium salt purification, the principle of selective precipitation can be applied to polynucleotides depending on the counterion.

Cesium salts, such as cesium chloride, are also used in solutions for studying the properties of polynucleotides, indicating their compatibility and use as counterions in solution studies. scispace.comscience.govnih.gov

Considerations for Polynucleotide Homogeneity and Purity in Cesium Form

Ensuring the homogeneity and purity of poly(d(A-T)cesium) is crucial for its applications. Homogeneity refers to the consistency of the repeating dA-dT sequence and the desired length of the polymer. Purity involves the absence of contaminants such as other nucleic acid sequences, proteins, enzymes, chemical reagents used in synthesis, and other counterions.

Methods for assessing polynucleotide homogeneity and purity include techniques such as gel electrophoresis, chromatography, melting temperature analysis, and spectroscopic methods like UV absorption and circular dichroism (CD) spectroscopy. nih.gov For instance, buoyant density measurements in cesium chloride and cesium sulfate (B86663) gradients have been used to characterize repeating sequence polymers. nih.gov STM observation has been used to characterize the structural integrity and lack of defects in enzymatically synthesized long poly(dA)·poly(dT). rsc.orgnih.govrsc.org

The process of converting to the cesium salt form and subsequent purification steps must be carefully controlled to avoid degradation or alteration of the polynucleotide structure. The choice of purification method, such as CsCl gradient centrifugation or precipitation, impacts the final purity and counterion composition. The presence of other alkali metal ions can influence the structural properties of polynucleotides. science.govnih.gov Therefore, achieving a pure cesium salt form requires efficient removal of other cations.

Research findings highlight the importance of the synthesis method on the structural quality of the resulting poly(dA)·poly(dT). Enzymatic synthesis has been shown to produce polymers without structural defects, which is important for studies investigating the properties of this DNA sequence. rsc.orgnih.govrsc.org

Advanced Structural Elucidation and Conformational Dynamics of Poly D a T Cesium

Investigation of Canonical and Non-Canonical DNA Forms Induced by Cesium Ions

Cesium ions are known to influence the conformational transitions of poly[d(A-T)], promoting the formation of structures different from the standard B-DNA. Studies have explored the ability of cesium salts, particularly cesium fluoride (B91410) (CsF), to induce these transitions.

Characterization of A-DNA, B-DNA, and X-DNA Conformational Transitions

Poly[d(A-T)] typically exists in the B-DNA form under physiological salt conditions. However, in the presence of cesium ions, transitions to other forms, including A-DNA and the less common X-DNA, have been observed. The X-DNA form of poly[d(A-T)] was initially noted for its unique chiroptical properties in CsF solutions. nih.gov This transition is induced by cesium cations and involves a gradual rearrangement of the polynucleotide double helix. nih.gov At lower CsF concentrations (up to 3 M), cesium cations induce changes in the geometry of the phosphodiester bonds in one sequence and a decrease in base stacking. nih.gov At higher CsF concentrations, a more dramatic transition towards a novel conformation occurs, where phosphodiester bonds in both sequences adopt considerably different non-B-DNA geometries. nih.gov

The transition between B-DNA and X-DNA in poly[d(A-T)] can be monitored by techniques like Circular Dichroism (CD) spectroscopy. researchgate.net An A-X transition of poly[d(AT)] can also be induced by the addition of CsCl. researchgate.net While the X-DNA form is interesting because poly[d(AT)] adopts it under conditions where poly(dG-dC) is in the Z form, a consistent understanding of the geometry of X-DNA has been challenging despite various experimental methods. nih.gov

Analysis of Novel Conformations in Cesium Salt Environments

Beyond the A, B, and X forms, the interaction of poly[d(A-T)] with high concentrations of cesium salts, particularly CsF, can lead to the adoption of novel conformations. Research using techniques like 31P Nuclear Magnetic Resonance (NMR) spectroscopy has indicated the presence of different non-B-DNA geometries in the phosphodiester backbone at high CsF concentrations. nih.gov These novel conformations are characterized by significant changes in the phosphodiester bonds in both strands of the polynucleotide. nih.gov

Furthermore, studies using NMR have suggested that in high salt conditions (4-6 M CsF), poly(dA-dT) can exist as an equilibrium blend of right and left-handed B-DNA duplexes, with a dinucleotide as a structural repeat, unlike the mononucleotide repeat in low salt conditions. nih.gov This indicates that cesium ions can induce complex conformational changes and potentially stabilize alternative helical structures or domains within the poly[d(A-T)] molecule. nih.gov

Spectroscopic Approaches for Structural Analysis

Various spectroscopic techniques are crucial for elucidating the structural details and conformational dynamics of poly(d(A-T)cesium).

Circular Dichroism (CD) Spectroscopy for Helical Structure Assessment

CD spectroscopy is a widely used technique to study the secondary structure of nucleic acids and is particularly useful for tracing conformational transitions between distinct states. researchgate.net CD spectra of DNA are sensitive to the helical arrangement of its constituents and reflect the mutual positions of bases. researchgate.net Changes in the CD spectrum of poly[d(A-T)] in the presence of cesium ions provide insights into the alterations in its helical structure. The inversion of the 275 nm band in the CD spectrum of poly(dA-dT) when transitioning from low salt (NaCl) to high salt (CsF) conditions is a notable observation, indicative of a significant structural change. nih.gov This salt-induced change in the CD spectra of poly(dA-dT) is quite similar to that caused by a basic polypeptide, suggesting the induction of a psi-structure in DNA. nih.gov CD spectroscopy has shown that the large volumetric disparity for the helix-coil transition of poly[d(A-T)] in solutions containing Na+ and Cs+ is likely a result of a Cs+-induced conformation change specific to poly[d(A-T)]. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Base Conformation

NMR spectroscopy provides detailed information about the local environment of atoms within a molecule, making it valuable for analyzing the conformation of the DNA backbone and bases. 31P NMR spectroscopy has been employed to investigate the changes in the phosphodiester bonds of poly[d(A-T)] induced by cesium ions. nih.gov The observation of significantly different non-B-DNA geometries for phosphodiester bonds at high CsF concentrations was revealed through 31P NMR. nih.gov

High-resolution 1H NMR spectroscopy, particularly using one-dimensional NOE studies, has been used to understand the structural properties of poly(dA-dT) in both low and high salt conditions. nih.gov These studies confirmed Watson-Crick base-pairing under both conditions but revealed structural differences in the helical repeats. nih.gov In high salt (CsF), the right- and left-handed B-DNA duplexes of poly(dA-dT) exhibit a dinucleotide structural repeat, contrasting with the mononucleotide repeat in low salt. nih.gov 133Cs NMR spectroscopy can also be used to study cesium complexes and detect binding, providing information about the local environment of the cesium ions interacting with the DNA. huji.ac.il, rsc.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

FTIR and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, which are sensitive to their conformation and environment. These methods can provide complementary information to CD and NMR regarding the structural changes in poly(d(A-T)cesium).

Infrared (IR) spectroscopy has been used to study the conformations of poly[d(A-T)-Cs+]. nih.gov Changes in the IR spectra can indicate alterations in the hydrogen bonding, backbone vibrations, and base stacking arrangements within the DNA helix upon interaction with cesium ions. researchgate.net, bibliotekanauki.pl

Raman spectroscopy is particularly useful for studying the conformational structure of polymers and can provide information on backbone conformations and base stacking. semi.ac.cn, mdpi.com Raman spectroscopic studies have been conducted to elucidate the DNA backbone conformations for poly(dA-dT) in CsF solution. nih.gov Changes in specific Raman bands can be correlated with transitions between different DNA forms and provide details about the local geometry of the phosphodiester linkages and the bases. nih.gov, researchgate.net

Data Table: Spectroscopic Signatures of Poly[d(A-T)] Conformational Transitions in Cesium Solutions

Spectroscopic TechniqueObservationCondition/Cesium ConcentrationIndicated Conformational ChangeSource
Circular Dichroism (CD)Inversion of the 275 nm bandHigh CsF (4-6 M)Transition from B-DNA to a different form (e.g., psi-structure) nih.gov
Circular Dichroism (CD)A-X transition induced by CsClAddition of CsCl (up to 1.2 mM)Transition from A-DNA to X-DNA researchgate.net
31P NMR SpectroscopyPhosphodiester bonds in both sequences show different non-B-DNA geometriesHigh CsFSignificant changes in backbone conformation nih.gov
1H NMR SpectroscopyDinucleotide structural repeat in right/left-handed B-DNA duplexesHigh CsF (4-6 M)Altered helical repeat compared to low salt B-DNA nih.gov
IR SpectroscopyChanges in vibrational modesPresence of Cs+ ionsAlterations in hydrogen bonding, backbone, and base stacking nih.gov
Raman SpectroscopyChanges in specific bandsCsF solutionElucidation of backbone conformations and local geometry nih.gov

X-ray Diffraction and Scattering Studies of Poly(d(A-T)cesium)

X-ray diffraction and scattering techniques are powerful tools for determining the atomic and molecular structure of materials, including polymers and crystalline substances. While these methods are widely applied to study the structure of various materials, including other cesium-containing compounds such as cesium polytungstates, organic cesium salts, and cesium polyhydrides, the available search results did not yield specific studies focused on the structural elucidation of poly(d(A-T)cesium) using dedicated X-ray diffraction or scattering methods. americanelements.comwikipedia.orgciteab.comnih.govwikipedia.orgnih.gov

Density Gradient Ultracentrifugation for Conformation-Dependent Buoyant Density

Density gradient ultracentrifugation is a widely used technique for separating macromolecules, including DNA, based on their buoyant density. In this method, a density gradient, often formed using concentrated solutions of salts like cesium chloride (CsCl) or cesium sulfate (B86663) (Cs₂SO₄), is established by high-speed centrifugation. Macromolecules centrifuged in this gradient will migrate to a position where their density matches the density of the surrounding medium – their buoyant density.

The buoyant density of DNA in cesium salt gradients is influenced by its base composition and conformation. Studies utilizing cesium sulfate density gradients have been employed to characterize synthetic deoxyribonucleotide polymers, including poly[d(A-T)]. These studies have shown that the buoyant density of poly[d(A-T)] in Cs₂SO₄ can be significantly altered by the binding of metal ions. For instance, complexing poly[d(A-T)] with Hg²⁺ ions resulted in a dramatic increase in its buoyant density in a Cs₂SO₄ gradient. This observation highlights the sensitivity of buoyant density measurements to changes in polynucleotide structure and associated ions, reflecting conformation-dependent characteristics.

While specific buoyant density values solely for "poly(d(A-T)cesium)" as a defined salt form were not extensively detailed in the search results, the application of cesium salt density gradient ultracentrifugation is a standard method for analyzing the properties of poly(d(A-T)) and how its density, and thus indirectly its conformation and interactions, are affected by the ionic environment. The buoyant density provides an intrinsic property that can be used to assess the state of the polynucleotide in a cesium-containing solution.

Hydration Shell Dynamics and Ion Association Effects

Studies on the hydration of cesium ions in aqueous solutions using techniques like molecular dynamics simulations have provided insights into their hydration shells and coordination numbers. These studies reveal the dynamic nature of water molecules surrounding cesium ions and how this hydration is affected by factors such as pressure and the presence of other ions. Cesium ions, being relatively large alkali metal cations, exhibit specific hydration characteristics that influence their interaction with charged entities like the DNA backbone. Research suggests that cesium cations can interact directly with charged surfaces, potentially with an incomplete hydration shell.

The binding of ions to polynucleotides, including poly(d(A-T)), affects the hydration of both the ions and the polynucleotide. For example, studies investigating the interaction of Ni²⁺ ions with poly[d(A-T)] in a solution containing CsCl have interpreted observed volume and compressibility effects in terms of the dehydration of the polynucleotide and the bound ions, indicating the release of water molecules from their hydration shells upon association. This illustrates how ion association with poly(d(A-T)) in a cesium-containing environment involves significant changes in hydration.

Ion association with the poly(d(A-T)) backbone is a dynamic process influenced by the concentration and type of ions present. Competition between different cations for binding sites on the DNA backbone can occur, impacting the extent of cesium ion association. The specific arrangement and dynamics of water molecules in the hydration shells of cesium ions and the poly(d(A-T)) molecule, as well as the direct and indirect (water-mediated) interactions between them, collectively determine the conformational behavior and stability of poly(d(A-T)cesium).

Molecular Interactions of Poly D a T Cesium with Biomolecules and Small Ligands

Cesium Ion-Specific Binding and Its Influence on Polynucleotide Structure

Cesium ions exhibit distinct binding behavior with DNA compared to lighter alkali metal ions like sodium and potassium. These differences in interaction significantly influence the structure and properties of poly(d(A-T)cesium). Molecular dynamics studies have shown that cesium ions can penetrate deeply into the minor groove of the DNA double helix, interacting directly with the atoms of the nucleic bases. arxiv.org This is in contrast to sodium ions, which tend to bind primarily to the phosphate (B84403) groups of the DNA backbone and may enter the grooves accompanied by their hydration shells. arxiv.org

The specific interaction of cesium ions within the minor groove can lead to the formation of a structured system of charges, sometimes described as an ionic lattice, with a characteristic distance of approximately 7 Å between structured Cs+ ions. arxiv.org This structured binding is more stable than that observed for sodium or potassium ions, with cesium ions potentially remaining in complex with DNA atomic groups for several nanoseconds, whereas sodium and potassium ions typically have complex lifetimes of less than 0.5 ns. arxiv.org

This differential binding and longer residence time of cesium ions contribute to specific structural effects on the poly(d(A-T)) polynucleotide. Circular dichroism spectroscopy studies have indicated that cesium ions can induce a specific conformational change in poly[d(A-T)] that is distinct from the conformation observed with sodium ions. nih.gov This cation-specific conformational difference is believed to be responsible for previously observed large volumetric disparities during the helix-coil transition of poly[d(A-T)] in solutions containing Na+ and Cs+. nih.gov Infrared spectroscopy has also been employed to investigate the conformations adopted by poly[d(A-T)-Cs+], providing further evidence of the structural influence of cesium ions. nih.gov

Competitive Binding with Other Alkali Metal Ions (e.g., Sodium)

The competitive binding between cesium and other alkali metal ions, particularly sodium, highlights the unique affinity of cesium for poly(d(A-T)). The binding affinity of alkali metal ions for double-stranded DNA generally follows the order Cs+ > Rb+ > K+ > Na+. oup.com This indicates that cesium ions bind more strongly to DNA compared to sodium ions.

As mentioned, molecular dynamics simulations demonstrate fundamentally different interaction modes, with Na+ associating mainly with phosphates and Cs+ penetrating into the minor groove to interact directly with bases. arxiv.org This difference in binding site preference and affinity leads to competitive displacement phenomena when both ions are present. Studies comparing the helix-coil transition of poly[d(A-T)] in the presence of NaCl and CsCl have revealed cation-specific effects, underscoring the competition for binding sites and the resulting influence on DNA stability and conformation. nih.gov

While direct quantitative competitive binding data for Cs+ and Na+ specifically on poly(d(A-T)cesium) from the searches are limited, research on other polyanions also shows differences in the thermodynamics of competitive binding between cesium and sodium ions, with cesium generally exhibiting stronger interactions. acs.orgresearchgate.net

Effects of Divalent Metal Ions (e.g., Mercury) on Poly(d(A-T)cesium)

Divalent metal ions, such as mercury(II) (Hg2+), can also interact with poly(d(A-T)cesium) and significantly alter its properties. Studies investigating the effect of Hg2+ on synthetic DNA polymers, including poly[d(A-T)], have shown a dramatic increase in the buoyant density of poly[d(A-T)] in Cs2SO4 gradients after complexing with Hg2+. nih.govvulcanchem.com This substantial density shift is a sensitive indicator of structural changes induced by the binding of mercury ions. vulcanchem.com

Furthermore, Hg2+ binding has been observed to influence the thermal stability of poly[d(A-T)]. Unlike its destabilizing effect on some DNA structures, Hg2+ has been shown to raise the thermal transition temperature (Tm) of alternating polymers like poly[d(A-T)]. nih.govacs.org This suggests a specific and stabilizing interaction between mercury ions and the A-T base pairs in this alternating sequence, likely involving coordination to the bases themselves. While the search results primarily discuss the effects of Hg2+ on poly[d(A-T)] in the presence of cesium (used in the density gradient), they highlight the significant impact divalent ions can have on the structure and physical properties of this polynucleotide.

Interaction with DNA-Binding Proteins and Enzymes

The interaction of poly(d(A-T)cesium) with DNA-binding proteins and enzymes is influenced by its unique structural characteristics and the presence of cesium counterions. The specific conformation induced by cesium binding and the localization of cesium ions within the minor groove can modulate how proteins recognize and interact with the DNA sequence.

Modulation of Protein-DNA Recognition by Cesium Environment

The cesium-induced conformational changes in poly[d(A-T)], including potential alterations in groove dimensions and base accessibility due to direct Cs+-base interactions in the minor groove, could directly impact protein-DNA recognition. arxiv.orgnih.gov Proteins that recognize specific DNA shapes or sequences may exhibit altered binding affinities or kinetics in the presence of cesium ions compared to other counterions.

Studies with Polymerases, Nucleases, and Histone-like Proteins

While the search results provide evidence of cesium interaction with histone-like proteins (specifically, histones within nucleosomes) at AT-rich minor groove sites pdbj.org, specific detailed studies on the interaction of poly(d(A-T)cesium) with polymerases or nucleases were not prominently featured. However, it is generally understood that the ionic environment and DNA conformation are critical factors influencing the activity and specificity of DNA-modifying enzymes. The altered counterion atmosphere and potential structural deviations in poly(d(A-T)cesium) due to cesium binding would likely affect the binding and catalytic efficiency of polymerases and nucleases that interact with this substrate. Further research would be needed to fully elucidate these specific enzymatic interactions.

Binding Thermodynamics and Kinetics of Exogenous Ligands to Poly(d(A-T)cesium)

The binding of exogenous ligands to poly(d(A-T)cesium) is a critical aspect of its molecular interactions, with the cesium environment potentially influencing the thermodynamics and kinetics of these binding events. Research on the binding of ethidium (B1194527) bromide, a common intercalating dye, to poly[d(A-T)] in the presence of different salts, including CsCl, has provided valuable insights. nih.gov

These studies have investigated the binding parameters and the accompanying volume changes associated with ethidium bromide binding. nih.gov Interestingly, the cation-specific conformational difference observed for unbound poly[d(A-T)] in the presence of sodium versus cesium is largely absent when ethidium bromide is bound. nih.gov This suggests that the strong intercalation of the ligand can either override or significantly alter the cesium-induced conformational state.

Analysis of Intercalator Binding (e.g., Ethidium Bromide)

Intercalation is a mode of binding where planar aromatic molecules insert themselves between the base pairs of the DNA double helix. Ethidium bromide (EtBr) is a well-studied intercalating agent commonly used to visualize DNA bio-rad.comresearchgate.net. Its interaction with DNA involves inserting its planar ring system between adjacent base pairs, causing local unwinding and extension of the DNA helix researchgate.net.

Studies on the binding of ethidium bromide to poly[d(A-T)] have shown that it binds intercalatively scholaris.canih.gov. This binding is often described as following the "neighbor exclusion rule," where binding at one site excludes binding at the immediately adjacent sites capes.gov.br. While intercalation is generally considered not strictly sequence-specific, some intercalators can exhibit sequence preference due to additional interactions with the DNA grooves scholaris.ca. For ethidium bromide, studies have indicated a preference for A-T rich regions in some contexts, although the primary mode is intercalation between base pairs nih.govoup.com.

The binding of ethidium bromide to poly[d(A-T)] in the presence of cesium ions has been investigated, particularly in the context of helix-coil transitions and binding parameters nih.gov. The interaction is characterized by the insertion of the ethidium molecule between base pairs, stabilized by pi-pi stacking interactions with the surrounding bases scholaris.ca.

Groove Binder Interactions (e.g., Hoechst 33258)

Groove binding involves molecules that fit into either the minor or major groove of the DNA double helix, forming non-covalent interactions with the atoms lining the groove. Hoechst 33258 is a well-known minor groove binder with a strong preference for A-T rich sequences researchgate.nettandfonline.comnih.gov.

Hoechst 33258 interacts with poly[d(A-T)] by binding within the minor groove researchgate.nettandfonline.comnih.gov. This interaction is highly specific to A-T rich sequences, typically requiring at least four consecutive A-T base pairs for strong binding tandfonline.comnih.gov. The bisbenzimidazole structure of Hoechst 33258 allows it to fit snugly into the narrow minor groove characteristic of A-T tracts, forming hydrogen bonds and van der Waals interactions with the base and sugar-phosphate backbone atoms scholaris.ca.

Studies using techniques like fluorescence, circular dichroism, and sedimentation have characterized the binding of Hoechst 33258 to synthetic polynucleotides like poly[d(A-T)] tandfonline.comcapes.gov.br. The binding is sensitive to ionic strength, being significantly reduced at high salt concentrations, which is consistent with the electrostatic nature of some groove interactions tandfonline.comnih.gov. The presence of cesium ions, as counterions, can influence the DNA conformation and thus potentially affect the details of groove binder interactions, although specific studies focusing solely on Hoechst 33258 binding to poly(d(A-T)cesium) were not explicitly detailed in the search results. However, the general principle of counterion influence on DNA structure and ligand binding is established ontosight.ainih.govnih.gov.

Thermodynamic Characterization of Binding Processes

Thermodynamic analysis of ligand-DNA interactions provides crucial insights into the driving forces behind binding, including the contributions of enthalpy, entropy, and heat capacity changes aimspress.com. These parameters can reveal the nature of the interactions involved, such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydration changes aimspress.comnih.gov.

Studies involving poly[d(A-T)] and various ligands, including intercalators and groove binders, have employed calorimetric and spectroscopic techniques to determine thermodynamic profiles nih.govtandfonline.com. For instance, the binding of certain drugs, including intercalators like ethidium and groove binders like netropsin, to poly[d(A-T)] has been shown to be overwhelmingly enthalpy-driven at 25°C nih.gov. This contrasts with the binding to other DNA sequences, highlighting the influence of DNA structure and sequence on the thermodynamic signature of binding nih.gov.

Enthalpy-entropy compensation is a phenomenon often observed in drug-DNA binding, where favorable enthalpy changes are offset by unfavorable entropy changes, or vice versa, resulting in similar binding free energies despite different underlying forces nih.govrsc.orgmdpi.com. This compensation can mask the true nature of the driving forces if only free energy is considered nih.gov.

While specific thermodynamic data for ethidium bromide or Hoechst 33258 binding directly to poly(d(A-T)cesium) as a distinct entity (emphasizing the cesium counterion effect on the binding thermodynamics) were not extensively found, the general principles of thermodynamic characterization apply. The presence of cesium ions can influence the hydration shell around the DNA and potentially alter the conformational landscape, which in turn can impact the enthalpy and entropy changes associated with ligand binding nih.govoup.com.

Research findings on the thermodynamics of ligand binding to poly[d(A-T)] provide a basis for understanding the interactions. For example, calorimetric studies can yield values for the binding constant (K), standard free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°) aimspress.comnih.gov.

LigandDNA HostTemperature (°C)K (M⁻¹)ΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)
Ethidium BromidePoly[d(A-T)]25[Example Value][Example Value][Example Value][Example Value]
Hoechst 33258Poly[d(A-T)]25[Example Value][Example Value][Example Value][Example Value]

Further research specifically examining the thermodynamic profiles of intercalator and groove binder interactions with poly[d(A-T)] in varying cesium ion concentrations would provide more precise data on the influence of the cesium counterion on these binding processes.

Biophysical Characterization and Energetics of Poly D a T Cesium

Thermal Stability and Denaturation Profiles in Cesium-Rich Solutions

The thermal stability of poly(d(A-T)) in cesium-rich solutions is influenced by the interaction of cesium ions with the DNA duplex. The melting temperature (Tm), which is the temperature at which the DNA strands denature or separate, is a key indicator of thermal stability. Studies on the heat denaturation of DNA show that in increasing concentrations of Cs₂SO₄ as a supporting electrolyte, the variation of melting temperature with average base composition changes. nih.gov Specifically, for synthetic poly dAT, the change in Tm with base composition decreases as the concentration of Cs₂SO₄ increases. nih.gov This decreased composition dependence of thermal stability is interpreted as a destabilization of GC base pairs relative to AT base pairs by the concentrated salt media. nih.gov While this study focuses on the effect on the composition dependence across different DNAs, it highlights that cesium concentration impacts the thermal denaturation profile of poly(d(A-T)).

Pressure-Induced Conformational Changes and Volume Alterations

Pressure can induce conformational changes in DNA, and the presence of cesium ions affects these changes, particularly the volume alterations associated with the helix-coil transition. The pressure dependence of the helix-coil transition temperature of poly[d(A-T)] has been measured in aqueous solutions of CsCl at various concentrations. nih.gov The transition temperature increases with pressure in all tested salt solutions, including CsCl. nih.gov

In more concentrated CsCl solutions, the change in Tm with pressure was hyperbolic, unlike the linear change observed in NaCl, KCl, and dilute CsCl solutions up to 200 MPa. nih.gov The molar volume change of the transition (ΔVt) can be calculated using the Clapeyron equation. nih.gov At lower salt concentrations, the derived ΔVt values increase with the radius of the cation (Na⁺ < K⁺ < Cs⁺). nih.gov However, at higher salt concentrations, the ΔVt of poly[d(A-T)] in CsCl solutions was approximately twice as large as in solutions containing Na⁺ and K⁺. nih.gov The concentration dependence of ΔVt in aqueous CsCl was hyperbolic, in contrast to the linear increase with the logarithm of salt concentration observed in NaCl and KCl solutions. nih.gov These findings suggest that the cation radius plays a role in the strength of interactions with water, influencing the volume changes during the transition. nih.gov

Circular dichroism spectroscopy indicates that the significant volumetric difference observed for the helix-coil transition of poly[d(A-T)] in solutions containing Na⁺ and Cs⁺ is likely a result of a Cs⁺-induced conformation change specific to poly[d(A-T)]. nih.gov

Kinetics and Thermodynamics of Helix-Coil Transitions

The helix-coil transition of poly(d(A-T)) involves the unwinding of the double helix into single strands. The kinetics and thermodynamics of this transition are influenced by environmental factors, including the presence of ions like cesium. While direct studies specifically detailing the kinetics and thermodynamics of the helix-coil transition of poly(d(A-T)cesium) were not extensively found, related research on DNA and other polyanions in the presence of cesium provides insights into the potential effects.

Studies on the thermodynamics of right- and left-handed helix formation by other polynucleotides, like poly[d(G-C)], in varying counterion concentrations have been conducted. core.ac.uk These studies evaluate thermal stabilities and determine enthalpies of helix formation, providing a framework for understanding similar transitions in poly(d(A-T)). core.ac.uk

The pressure-dependent rate constants of nucleic acid folding can provide information on the volume changes associated with folded, unfolded, and transition state conformations, offering insights into the volume change along the folding coordinate. colorado.edu This approach has revealed that the volume of nucleic acid monotonically increases along the folding path. colorado.edu Furthermore, the volume change has been found to be highly sensitive to cation association. colorado.edu

Computational and Theoretical Investigations of Poly D a T Cesium

Molecular Dynamics Simulations of Ion-Polynucleotide Systems

Molecular dynamics (MD) simulations are widely used to study the dynamic behavior of ion-polynucleotide systems in explicit solvent, providing time-dependent information on atomic positions and interactions. These simulations can reveal how ions like cesium interact with the DNA backbone (phosphate groups) and bases, exploring different binding modes and their influence on the polynucleotide's conformation and flexibility. While specific MD studies focusing solely on poly(d(A-T)) with cesium ions were not extensively detailed in the search results, general principles of alkali metal ion interaction with DNA have been explored using this technique.

MD simulations, including those with explicit water and counterions, are reported for various DNA sequences and ion types, such as sodium and polyamines. These studies highlight that ions interact frequently with the charged phosphate (B84403) atoms, often showing a preference for association from the minor groove side with O1P over O2P. The interaction is dynamic, involving short-lived contacts. The behavior of alkali metal ions like Na+ and Mg2+ interacting with DNA through a diffusive mode, primarily via electrostatic attraction with the negatively charged DNA backbone, is well-described by counterion condensation theory. This suggests that Cs+ ions, as alkali metal ions, would also primarily engage in electrostatic interactions with the phosphate groups of poly(d(A-T)).

MD simulations can also reveal the influence of ions on DNA structure. For instance, studies on poly(dA-dT) have shown that it can adopt different conformations in solution depending on the nature and concentration of counterions. The addition of CsF at molar concentrations can induce a dinucleotide repeat conformation in poly(dA-dT), suggesting that Cs+ ions can influence the local structure of this polymer.

Data from MD simulations can include:

Radial distribution functions (g(r)) to characterize the spatial distribution of ions around the DNA.

Coordination numbers indicating the average number of water molecules or DNA atoms in the ion's vicinity.

Root mean square deviation (RMSD) to assess the stability and conformational changes of the DNA duplex over time.

Analysis of ion residence times at specific binding sites.

While specific data tables for Cs+-poly(d(A-T)) from MD simulations were not found, general MD studies on DNA-ion interactions provide a framework for understanding the types of data generated and the insights gained.

Quantum Mechanical Calculations for Ion-Base/Phosphate Interactions

Quantum mechanical (QM) calculations provide a more detailed electronic description of the interactions between ions and specific sites on DNA, such as the phosphate groups and the nitrogen and oxygen atoms of the bases. These calculations can determine interaction energies, charge transfer, and the nature of the chemical bonds or electrostatic interactions formed.

QM calculations have been applied to study the binding of various metal ions to DNA bases and phosphate groups. For instance, studies on Cu2+ binding to DNA bases have explored coordination with atoms like N7 and O6 of guanine (B1146940) and N3 and O2 of cytosine. While Cs+ is a monovalent alkali metal ion and its interactions are primarily electrostatic, QM calculations can still provide insights into the strength and geometry of its association with the negatively charged phosphate backbone and potentially with polar regions of the bases.

Comparing QM and molecular mechanics (MM) descriptions of ion binding to DNA structures like quadruplex DNA stems reveals that polarization effects, often not fully included in standard MM force fields, can be significant, especially when multiple ions are present. This highlights the importance of QM calculations for accurately describing the energetics of ion-DNA interactions.

QM calculations can provide data such as:

Binding energies of cesium ions to phosphate groups or base atoms.

Analysis of electron density to understand the nature of the interactions (e.g., ionic, covalent).

Optimized geometries of ion-DNA fragments.

Studies on cesium interactions with other organic molecules, such as calixarenes, have utilized quantum chemical DFT calculations to derive probable structures of cationic complexes and understand the coordination environment of Cs+. These studies demonstrate the applicability of QM methods to characterize cesium's interactions with oxygen-containing ligands, which are also present in the DNA backbone.

In Silico Prediction of Cesium Binding Sites and Affinity

In silico methods, encompassing a range of computational techniques, can be used to predict potential binding sites for cesium ions on poly(d(A-T)) and estimate their relative affinities. These methods often leverage structural information and energy calculations to identify favorable interaction spots.

Predicting binding sites on macromolecules like DNA for small molecules or ions is a common application of computational tools. While many studies focus on protein-DNA interactions or drug binding, the principles can be adapted to ion binding. Approaches can include:

Grid-based methods that probe the electrostatic potential around the DNA to identify regions of strong negative charge density where cations would be attracted.

Docking simulations, although more commonly used for specific ligands, could potentially be adapted to treat ions and explore their favorable positions.

Analysis of MD trajectories to identify regions where cesium ions exhibit high occupancy or long residence times.

Studies on in silico prediction of transcription factor binding sites or miRNA-mRNA interactions demonstrate the use of computational analysis to identify and evaluate potential binding regions based on sequence and structural features. Applying similar principles, computational tools can analyze the structure of poly(d(A-T)) to predict preferred cesium coordination sites, likely focusing on the phosphate backbone and potentially the minor and major grooves.

Predicted binding site data can include:

Coordinates of predicted cesium binding locations.

Scores or energies indicating the favorability of binding at different sites.

Identification of DNA atoms involved in coordination with cesium.

The accuracy of in silico predictions depends heavily on the quality of the structural models and the underlying scoring functions or energy models used.

Theoretical Models for Cooperative Binding and Conformational Transitions

Theoretical models for ion-DNA interactions, such as the Manning condensation model and Poisson-Boltzmann theory, describe the accumulation of counterions around the highly charged DNA molecule. These models provide a framework for understanding the general electrostatic screening effects of ions. However, they may not fully capture the nuances of specific ion binding or cooperative effects, especially for multivalent cations or localized binding.

Cooperative binding has been observed and theoretically modeled for other ion-DNA systems, such as the binding of Hg2+ to T:T mismatches or Ag+ to DNA, where the binding of one ion can enhance the affinity for subsequent ions or induce DNA compaction. Phenomenological models have been used to explain cooperative effects observed in DNA compaction induced by silver ions.

For poly(d(A-T)) and cesium, theoretical models could aim to explain:

Whether cesium binding to poly(d(A-T)) exhibits cooperativity and the underlying reasons.

The mechanism by which cesium ions induce specific conformational changes, such as the dinucleotide repeat structure.

The interplay between electrostatic interactions, hydration effects, and structural flexibility in driving cesium binding and conformational transitions.

Applications and Model System Utility of Poly D a T Cesium in Research

Utilization as a Model System for A-T Rich DNA Regions

Poly(d(A-T)cesium) serves as a widely used model system for studying the structural and functional characteristics of A-T rich regions in natural DNA. A-T rich sequences are prevalent in genomes and play crucial roles in processes such as replication origins, transcription initiation, and protein binding sites. caltech.edu The alternating (A-T)n sequence of poly(d(A-T)) allows researchers to investigate the specific properties conferred by a high content of adenine-thymine base pairs, free from the complexities introduced by guanine-cytosine pairs and more varied sequences found in genomic DNA. Studies using poly(d(A-T)) have provided insights into the conformational preferences of A-T rich DNA, including its propensity to adopt specific B-DNA family conformations under various conditions. researchgate.net

Application in Density Gradient Ultracentrifugation for Nucleic Acid Fractionation

Density gradient ultracentrifugation, particularly using cesium salts like cesium chloride (CsCl) or cesium sulfate (B86663) (Cs₂SO₄), is a fundamental technique for separating nucleic acids based on their buoyant density. pnas.org, acs.org Poly(d(A-T)cesium) is utilized in this context due to its distinct buoyant density, which is influenced by its base composition and the bound cesium ions. In a cesium salt gradient, DNA molecules band at a position where their buoyant density equals the density of the surrounding solution. pnas.org, acs.org The buoyant density of DNA is related to its base composition, with A-T rich DNA typically having a lower buoyant density than G-C rich DNA. Poly(d(A-T)) exhibits specific buoyant density characteristics in cesium sulfate gradients that can be significantly altered under certain conditions. vulcanchem.com This property makes poly(d(A-T)cesium) useful as a standard or marker in density gradient experiments, aiding in the calibration and interpretation of gradients used to fractionate natural DNA or other nucleic acid species. nih.gov The technique facilitates the separation of DNA from proteins and other cellular components, as well as the resolution of DNA populations with different base compositions or modifications. researchgate.net, nih.gov

Insights into Cation-Dependent DNA Structure and Plasticity

The interaction of DNA with cations is critical for its structure, stability, and interactions with proteins and other molecules. Poly(d(A-T)cesium) is a valuable tool for investigating the specific effects of cesium ions on DNA conformation and plasticity. Studies have shown that cesium cations can induce conformational changes in poly[d(A-T)] that are specific to this polymer and distinct from the effects of other alkali metal ions like sodium. nih.gov Circular dichroism spectroscopy has been used to demonstrate that cesium-containing solutions can lead to a large volumetric disparity for the helix-coil transition of poly[d(A-T)]. nih.gov Furthermore, at higher concentrations, cesium fluoride (B91410) can induce a gradual rearrangement of the polynucleotide double helix, affecting the geometry of phosphodiester bonds and base stacking. nih.gov These studies highlight the sensitivity of poly(d(A-T)) structure to the ionic environment and the specific influence of cesium ions, providing insights into cation-dependent DNA behavior.

Development of Methodologies for Studying DNA-Ligand and DNA-Protein Interactions

Poly(d(A-T)cesium) is frequently employed in the development and application of methodologies for studying interactions between DNA and various ligands (such as small molecules and drugs) and proteins. Its homogeneous sequence provides a simplified system compared to heterogeneous natural DNA, allowing for clearer interpretation of binding data. Researchers use poly(d(A-T)) to study the binding preferences of proteins that interact specifically with A-T rich DNA sequences. caltech.edu, nih.gov Synthetic poly[(A-T)]·poly[d(A-T)] duplexes have been shown to effectively compete with natural A-T rich DNA for protein binding in vitro. caltech.edu

Furthermore, poly(d(A-T)) is used in studies of DNA-ligand interactions, including the binding of intercalating agents and minor groove binders that show preference for A-T rich regions. nih.gov, scholaris.ca Techniques such as equilibrium dialysis, spectroscopy (including UV-Vis and fluorescence), and microcalorimetry are applied to quantify binding affinities, determine binding stoichiometry, and characterize the thermodynamic parameters of these interactions using poly(d(A-T)cesium) as the DNA substrate. oup.com, nih.gov, tandfonline.com, acs.org For instance, the association constant for ethidium (B1194527) bromide binding to poly[d(A-T)] has been reported, providing a quantitative measure of this interaction. nih.gov, oup.com

While the prompt requested interactive data tables based on the text, the search results provided qualitative descriptions of research findings and applications rather than specific, structured numerical data suitable for tabular presentation within the defined scope of sections 7.1-7.4. Therefore, a data table based solely on the provided text and outline cannot be generated.

Emerging Research Directions and Future Challenges for Poly D a T Cesium

Elucidation of High-Resolution Structures in Complex Cesium Environments

Understanding the high-resolution structure of poly(d(A-T)cesium) in environments containing varying concentrations and combinations of cesium and other ions is a critical area of research. Cesium ions are known to induce unique structural changes in DNA, and poly[d(A-T)] can undergo conformational transitions, including to a left-handed Z form, in the presence of certain salts like cesium fluoride (B91410) researchgate.net. Studies have investigated the effect of additional metal ions on poly[d(A-T)] in cesium environments and performed comparative analyses of DNA polymer behavior vulcanchem.com. Circular dichroism and nuclear magnetic resonance spectroscopy have been used to analyze the salt-induced conformational transitions of poly[d(A-T)] in cesium fluoride solutions, revealing rearrangements of the polynucleotide double helix and changes in phosphodiester bond geometries researchgate.net. A key challenge lies in obtaining high-resolution structural data, such as through X-ray crystallography or advanced NMR techniques, for poly(d(A-T)) in complex solutions containing high concentrations of cesium and other competing ions. Such data are essential for a detailed understanding of the specific binding sites of cesium ions and the resulting structural adaptations of the DNA duplex.

Multiscale Computational Modeling Integrating Experimental Data

Multiscale computational modeling is becoming increasingly important for understanding the behavior of complex biological systems, including DNA-ion interactions. Applying these techniques to poly(d(A-T)cesium) can provide insights that are difficult to obtain experimentally. Computational methods have been used to investigate the structures of amyloid-forming peptides and design functional amyloid materials capable of binding to ions like cesium researchgate.net. Theoretical modeling has also been applied to study cesium-containing perovskite materials nih.govacs.org. For poly(d(A-T)cesium), computational approaches, ranging from molecular dynamics simulations to coarse-grained models, can help to elucidate the dynamics of cesium binding, the stability of different DNA conformations in cesium environments, and the influence of other ions on these interactions. Integrating experimental data, such as spectroscopic measurements and structural information, with computational models is crucial for validating the models and improving their predictive power. Challenges include the computational cost of simulating large DNA molecules and complex ionic solutions, as well as accurately representing the interactions between DNA, water, and multiple ion species.

Broader Implications for Genome Organization and Function

Poly(d(A-T)) tracts are found in eukaryotic genomes and are associated with various genomic processes, including replication initiation and fork collapse nih.gov. These tracts are often located in non-coding DNA and can influence genome organization nih.govncert.nic.in. While the direct role of poly(d(A-T)cesium) within the cellular environment is not explicitly detailed in the search results, the interaction of DNA with ions, including alkali metals, is fundamental to genome organization and function. Cesium, although not a primary physiological ion, can be taken up by cells and has been studied in the context of radioactive contamination azocleantech.comresearchgate.netscies.orgnih.gov. The structural properties of poly(d(A-T)) in the presence of cesium could potentially influence local chromatin structure and dynamics if cesium is present within the nucleus. Research on 3D genome organization highlights the critical role of nuclear architecture and chromatin organization in regulating gene expression biorxiv.orgnih.gov. Future research could explore whether the presence of cesium ions, even at low concentrations, could perturb the structure of poly(d(A-T)) tracts in vivo and consequently affect processes like replication or transcription initiation. This area faces challenges in discerning the specific effects of cesium from those of other abundant cellular ions and in developing methods to study ion-specific DNA interactions within the complex nuclear environment.

常见问题

Q. What experimental techniques are most effective for analyzing the secondary structure of poly(d(A-T)cesium)?

Circular dichroism (CD) spectroscopy is a primary method for detecting conformational changes, such as right- to left-handed transitions induced by metal ions (e.g., Hg(II)) . UV absorption spectroscopy complements CD by monitoring hyperchromicity during helix unwinding, while fluorimetry quantifies ligand binding (e.g., ethidium bromide intercalation) through fluorescence intensity changes . For example, Hg(II) binding inverts the long-wavelength CD band of poly(d(A-T)cesium) at r = [Hg(II)]/[DNA-P] = 0.2–0.25, signaling structural perturbations .

Q. How does ionic strength influence the stability and ligand-binding properties of poly(d(A-T)cesium)?

High ionic strength (e.g., 0.1 M Na⁺) stabilizes the B-form helix but reduces ligand accessibility to the minor groove. Competitive dialysis experiments in 0.1 M NaCl show that poly(d(A-T)cesium) binds Hg(II) tightly ([Hg(II)]free ≈ 10⁻¹⁹–10⁻²³ M at r < 0.5), altering enzymatic digestion rates by DNase I . Ethidium bromide intercalation kinetics (e.g., k₁ = 17 × 10⁶ M⁻¹s⁻¹ for poly(d(A-T)cesium)) are also salt-dependent, with volume changes (ΔV₀ = -15 mL/mol) measured via pressure-jump relaxation .

Q. What are the kinetic parameters for small-molecule intercalation into poly(d(A-T)cesium)?

Pressure-jump fluorescence assays reveal biphasic kinetics: ethidium bromide associates with poly(d(A-T)cesium) at k₁ = 17 × 10⁶ M⁻¹s⁻¹ and dissociates at k₋₁ = 10 s⁻¹, with a ΔV₀ of -15 mL/mol favoring intercalation under high pressure . Comparative studies with poly(d(G-C)) show sequence-specific differences in binding dynamics (k₁ = 13 × 10⁶ M⁻¹s⁻¹, k₋₁ = 30 s⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ligand-binding affinities between poly(d(A-T)cesium) and GC-rich polynucleotides?

Competitive binding assays using poly(d(A-T)cesium) as a probe and GC-rich DNA as an inhibitor reveal relative binding constants (Kapp). For example, porphyrins like H₂TMPyP⁴⁺ bind poly(d(G-C)) with Kapp = 1–2 × 10⁷ M⁻¹, compared to weaker affinity for poly(d(A-T)cesium) (Kapp = 1.1 × 10⁷ M⁻¹) . McGhee-von Hippel analysis of fluorimetry data corrects for cooperative binding and optical artifacts, enabling precise quantification of sequence-dependent interactions .

Q. What methodologies detect mercury-induced conformational changes in poly(d(A-T)cesium)?

CD spectroscopy tracks Hg(II)-driven inversion of the 260–280 nm band, which occurs at lower r values (r = 0.2) in poly(d(A-T)cesium) compared to poly(dA•dT) (r = 0.25) . Concurrently, DNase I digestion rates increase 4–5× at r = 0.25 due to minor groove widening, facilitating enzyme access . Reversibility is confirmed via mercury removal, restoring native CD spectra and digestion kinetics .

Q. How to design experiments probing groove-specific interactions with poly(d(A-T)cesium)?

Use minor-grove binders (e.g., distamycin) and major-grove ligands (e.g., methyl green) in competitive CD titrations. For example, Hg(II) binding in the minor groove of poly(d(A-T)cesium) alters CD ellipticity at 275 nm, while major-grove binders induce shifts at 245 nm . Fluorescence quenching assays with groove-specific dyes (e.g., Hoechst 33258) quantify displacement efficiency, validated via Hill plot analysis .

Methodological Recommendations

  • Contradiction Analysis : Compare binding isotherms (e.g., Scatchard plots) across polynucleotides to isolate sequence-specific effects .
  • Structural Validation : Pair CD with enzymatic digestion (e.g., DNase I) to correlate conformational changes with functional outcomes .
  • Controls : Include poly(dA•dT) and poly(d(G-C)) as comparators in ligand-binding studies to account for base-pairing heterogeneity .

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